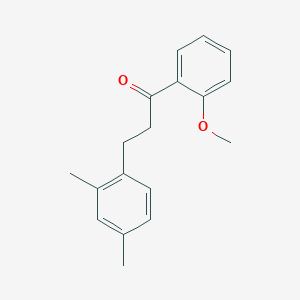

3-(2,4-Dimethylphenyl)-2'-methoxypropiophenone

CAS No.: 898793-59-4

Cat. No.: VC2302320

Molecular Formula: C18H20O2

Molecular Weight: 268.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898793-59-4 |

|---|---|

| Molecular Formula | C18H20O2 |

| Molecular Weight | 268.3 g/mol |

| IUPAC Name | 3-(2,4-dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one |

| Standard InChI | InChI=1S/C18H20O2/c1-13-8-9-15(14(2)12-13)10-11-17(19)16-6-4-5-7-18(16)20-3/h4-9,12H,10-11H2,1-3H3 |

| Standard InChI Key | GFPSOTYAQRQWGS-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)CCC(=O)C2=CC=CC=C2OC)C |

| Canonical SMILES | CC1=CC(=C(C=C1)CCC(=O)C2=CC=CC=C2OC)C |

Introduction

Chemical Structure and Properties

Molecular Identification

3-(2,4-Dimethylphenyl)-2'-methoxypropiophenone belongs to the class of aromatic ketones characterized by a propiophenone backbone with specific substitution patterns. The compound is defined by the following properties:

| Parameter | Value |

|---|---|

| CAS Number | 898793-59-4 |

| Molecular Formula | C18H20O2 |

| Molecular Weight | 268.3 g/mol |

| IUPAC Name | 3-(2,4-dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one |

| InChI | InChI=1S/C18H20O2/c1-13-8-9-15(14(2)12-13)10-11-17(19)16-6-4-5-7-18(16)20-3/h4-9,12H,10-11H2,1-3H3 |

| SMILES | CC1=CC(=C(C=C1)CCC(=O)C2=CC=CC=C2OC)C |

The structure features a 2,4-dimethylphenyl group connected to a propiophenone unit that contains a methoxy group at the ortho position of the benzoyl ring.

Physical and Chemical Characteristics

Based on its structural features, 3-(2,4-Dimethylphenyl)-2'-methoxypropiophenone exhibits the following characteristics:

-

Physical state: Likely a crystalline solid at room temperature

-

Solubility: Highly soluble in organic solvents such as tetrahydrofuran, dichloromethane, and ethanol; poorly soluble in water

-

Stability: Generally stable under normal storage conditions, but susceptible to oxidation over extended periods

-

Reactivity: Contains reactive functional groups including a ketone and aromatic rings

Synthesis Methods

Synthetic Approaches

The synthesis of 3-(2,4-Dimethylphenyl)-2'-methoxypropiophenone can be achieved through several methods, drawing from established synthetic routes for similar propiophenone derivatives.

Friedel-Crafts Acylation

One potential approach involves the Friedel-Crafts acylation reaction, which is widely used for similar compounds. The reaction typically proceeds as follows:

-

2,4-Dimethylbenzene reacts with 2-methoxybenzoyl chloride

-

The reaction requires a Lewis acid catalyst, typically aluminum chloride (AlCl3)

-

The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride

Grignard Reaction Pathway

An alternative synthesis route utilizes Grignard reagents:

-

Formation of a Grignard reagent from 2,4-dimethylbenzyl bromide

-

Reaction with 2-methoxybenzaldehyde

-

Oxidation of the resulting alcohol intermediate to form the ketone

This method is similar to the documented synthesis of 3'-methoxypropiophenone, which involves the reaction of m-methoxybenzonitrile with ethylmagnesium bromide .

Industrial Production Methods

For industrial-scale production, optimization strategies include:

| Optimization Parameter | Implementation |

|---|---|

| Reaction Temperature | Controlled at 50-55°C for Grignard reactions |

| Catalyst Concentration | Typically 3.0 g anhydrous aluminum trichloride per mol of reactant |

| Solvent System | Anhydrous THF for Grignard reactions |

| Reaction Monitoring | HPLC or GC-MS to ensure high purity |

| Purification | Recrystallization from appropriate solvent systems |

These parameters are based on documented methods for similar propiophenone derivatives .

Chemical Reactions

Reactivity Profile

3-(2,4-Dimethylphenyl)-2'-methoxypropiophenone can participate in various chemical transformations due to its functional groups:

Oxidation Reactions

The compound can undergo oxidation reactions, particularly at the ketone group:

-

Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can convert the side chain to carboxylic acid derivatives

-

The methoxy group can be demethylated under specific oxidation conditions

Reduction Pathways

The ketone functionality can be reduced using appropriate reducing agents:

-

Sodium borohydride (NaBH4) selectively reduces the ketone to a secondary alcohol

-

Lithium aluminum hydride (LiAlH4) can effect more complete reduction

Reaction Products Table

| Reaction Type | Reagents | Major Product | Conditions |

|---|---|---|---|

| Oxidation | KMnO4/H+ | Corresponding carboxylic acid | Aqueous, room temperature |

| Reduction | NaBH4 | Secondary alcohol derivative | Methanol, 0°C |

| Demethylation | BBr3 | 2'-Hydroxypropiophenone derivative | DCM, -78°C to rt |

| Halogenation | Br2, FeCl3 | Brominated derivatives | Room temperature |

Applications in Scientific Research

Organic Synthesis Applications

3-(2,4-Dimethylphenyl)-2'-methoxypropiophenone serves as a valuable intermediate in organic synthesis:

-

Precursor for heterocyclic compound synthesis

-

Building block for more complex molecular structures

-

Model compound for studying reaction mechanisms

The unique substitution pattern makes it useful for investigating steric and electronic effects in various chemical transformations.

Medicinal Chemistry Applications

In organic synthesis, 3-(2,4-Dimethylphenyl)-2'-methoxypropiophenone serves as an intermediate for constructing more complex organic molecules. Its unique structural features provide a scaffold for developing compounds with potential biological activities.

Biological Activity

Antimicrobial Properties

Related propiophenone derivatives have demonstrated antimicrobial activity against various pathogens:

| Target Organism | Activity Level | Study Type |

|---|---|---|

| MRSA | Moderate to High | In vitro assays |

| Gram-negative bacteria | Variable | Zone of inhibition tests |

| Mycobacterium species | Low to Moderate | Minimum inhibitory concentration (MIC) assays |

Studies of analogous compounds have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 0.16 to 0.68 µM.

Structure-Activity Relationships

The specific structural features of 3-(2,4-Dimethylphenyl)-2'-methoxypropiophenone contribute to its potential biological activity:

-

The 2'-methoxy group influences hydrogen bonding capabilities and interaction with biological targets

-

The 2,4-dimethylphenyl moiety affects lipophilicity and membrane permeability

-

The propiophenone backbone provides conformational flexibility important for binding to receptor sites

Compounds with similar structures but different substitution patterns show varying levels of biological activity, indicating the importance of these specific structural elements.

Comparative Analysis

Comparison with Structural Analogs

3-(2,4-Dimethylphenyl)-2'-methoxypropiophenone can be compared with several structural analogs to understand the effect of substitution patterns:

| Compound | Key Structural Difference | Effect on Properties |

|---|---|---|

| 3-(2,4-Dimethylphenyl)-3'-methoxypropiophenone | Methoxy at meta vs. ortho position | Different electronic distribution, altered receptor binding |

| 3-(2,4-Dimethylphenyl)-4'-methoxypropiophenone | Methoxy at para vs. ortho position | Increased distance between functional groups, different spatial arrangement |

| 3-(2,5-Dimethylphenyl)-2'-methoxypropiophenone | Dimethyl at 2,5 vs. 2,4 positions | Altered steric hindrance, different conformational preferences |

These structural differences affect reactivity, binding affinity to biological targets, and physicochemical properties .

Synthesis Efficiency Comparison

The efficiency of various synthetic approaches for 3-(2,4-Dimethylphenyl)-2'-methoxypropiophenone and related compounds can be compared:

| Synthetic Method | Typical Yield (%) | Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts acylation | 60-75 | Single-step process, scalable | Requires harsh conditions, potential regioselectivity issues |

| Grignard reaction pathway | 70-85 | Higher selectivity, milder conditions | Multi-step process, moisture-sensitive reagents |

| Wittig reaction followed by reduction | 50-65 | Good stereoselectivity | More complex, higher cost |

Future Research Directions

Based on the current understanding of 3-(2,4-Dimethylphenyl)-2'-methoxypropiophenone, several promising research directions emerge:

-

Comprehensive structure-activity relationship studies to optimize biological activity

-

Development of more efficient and environmentally friendly synthetic routes

-

Investigation of potential applications in materials science, particularly in photoactive materials

-

Exploration of synergistic effects with established antimicrobial or anticancer agents

-

Computational studies to predict binding modes with potential biological targets

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume